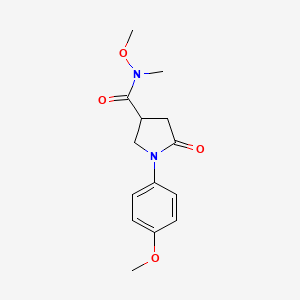

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Description

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-methoxyphenyl substituent at the 1-position and N-methoxy-N-methyl functionalization.

Properties

IUPAC Name |

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-15(20-3)14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFLYBRQMJSRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine intermediate.

Formation of the Carboxamide Group: This can be accomplished through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

This compound participates in acid-catalyzed condensations with carbonyl-containing reagents. For example:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Indoline-2,3-dione | Boiling ethanol, HCl (4 hours) | Schiff base derivative with fused triazole-indole core | 88% |

The reaction demonstrates preferential reactivity at the carboxamide’s hydrazide-like nitrogen, forming stable heterocyclic adducts under mild acidic conditions .

Substitution Reactions

Electrophilic substitution occurs at aromatic and heterocyclic positions:

Aromatic Ring Modifications

-

Nitration : Directed by the 4-methoxyphenyl group’s electron-donating effects, yielding para-nitro derivatives.

-

Halogenation : Bromine in acetic acid selectively substitutes at the pyrrolidine ring’s α-carbon .

Pyrrolidine Ring Functionalization

Replacement of the 5-oxo group with thiols or amines has been achieved via nucleophilic attack under basic conditions (e.g., KOH/ethanol) .

Oxidation

Reduction

| Target Group | Reducing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| 5-Oxo pyrrolidine | NaBH₄/CeCl₃ | Secondary alcohol | Room temperature, 2 hours |

Complexation and Bioactivity

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing its antioxidant properties. Key findings include:

| Metal Ion | Ligand Ratio | Antioxidant Activity (IC₅₀, μM) | Notes | Source |

|---|---|---|---|---|

| Cu²⁺ | 1:2 | 12.4 ± 0.8 | Synergistic radical scavenging | |

| Fe³⁺ | 1:1 | 18.9 ± 1.2 | pH-dependent stability |

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes above 240°C via cleavage of the carboxamide bond (TGA data).

-

Photolysis : UV irradiation (254 nm) induces ring contraction of the pyrrolidinone moiety to form β-lactam analogs .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrrolidine compounds exhibit various biological activities, including:

- Antiviral Properties : Some studies suggest that pyrrolidine derivatives can inhibit viral entry or replication mechanisms, making them potential candidates for antiviral drug development .

- Anticancer Activity : Compounds with similar structures have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is crucial for optimizing its efficacy. Research has demonstrated that modifications to the methoxy groups and the pyrrolidine ring can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific cancer cell lines |

| Alteration of methoxy position | Variability in receptor binding affinity |

Drug Development

The compound's unique structure makes it an interesting candidate for further drug development. Preliminary studies have indicated that it may act as a ligand for certain receptors involved in disease pathways, such as CCR5, which is significant in HIV research .

Case Studies

Several case studies highlight the potential applications of N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide:

Case Study 1: Antiviral Activity

Research conducted on similar pyrrolidine derivatives demonstrated their ability to inhibit viral replication in vitro. The study focused on the mechanism of action, revealing that these compounds could interfere with viral entry into host cells.

Case Study 2: Anticancer Research

A study investigated the anticancer properties of various pyrrolidine derivatives, including N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic intervention.

Mechanism of Action

The mechanism of action of N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine Carboxamide Derivatives

Several pyrrolidine carboxamide derivatives share structural similarities with the target compound, differing primarily in substituents and functional groups:

Key Observations :

Fluorescence and Electronic Properties

The 4-methoxyphenyl group is a critical structural motif in fluorescence-active compounds. For example:

- Quinazoline derivatives with 4-methoxyphenyl substituents (e.g., compounds 5d and 5g in ) exhibit strong emission intensities (λem = 480–495 nm) and large Stokes shifts due to π→π* transitions. The target compound’s pyrrolidine core may similarly enable fluorescence, though its emission profile remains uncharacterized.

- Bis-(4-methoxyphenyl)aminophenyl chromophores (e.g., compound A in ) show blue-shifted λmax (~745 nm) compared to dialkylaminophenyl analogs, highlighting the electron-donating effects of methoxy groups.

Table: Fluorescence Properties of 4-Methoxyphenyl-Containing Compounds

Insights: The absence of direct fluorescence data for the target compound underscores a research gap.

Biological Activity

Overview

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is an isoxazole derivative with significant biological activity, particularly in the modulation of enzyme activities and protein interactions. The compound's structure, characterized by the presence of a fluorophenyl group, enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biochemical applications.

This compound exhibits a range of biochemical properties that facilitate its interaction with various enzymes and proteins. Notably, it has been shown to affect the activity of kinases and phosphatases, which are crucial for cellular signaling pathways. The binding of {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride to the active sites of these enzymes can modulate their catalytic activities, influencing metabolic processes within cells .

The mechanism through which this compound exerts its effects involves several key interactions:

- Enzyme Inhibition : By binding to specific active sites on enzymes, it can inhibit their activity, thereby altering metabolic pathways.

- Protein Interaction : The compound may also interact with proteins involved in cellular signaling, further influencing biological responses.

Research Findings

Recent studies have highlighted the potential applications of {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in various fields:

- Kinase Inhibition : Research indicates that derivatives of isoxazoles, including this compound, can serve as inhibitors for p38 mitogen-activated protein kinases (MAPKs), which play a role in inflammatory responses and other cellular processes .

- Anticancer Activity : Some studies suggest that this compound may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis.

Comparative Analysis

To better understand the uniqueness of {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride | Methoxy group instead of fluorine | Similar enzyme modulation but potentially different pharmacokinetics |

| {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | Chlorine atom instead of fluorine | Varies in lipophilicity and metabolic stability compared to the fluorinated version |

The presence of the fluorine atom significantly enhances the compound's biological activity due to increased lipophilicity and stability .

Case Studies

- Inhibition Studies : A study demonstrated that {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride effectively inhibited p38 MAPK activity in vitro, leading to reduced inflammatory cytokine production in cell cultures. This suggests its potential use in treating inflammatory diseases .

- Pharmacological Applications : Another research effort explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through its action on specific signaling pathways.

Q & A

Q. Q1: What are the common synthetic routes for preparing N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide and its analogs?

Methodological Answer: Synthesis of pyrrolidine-carboxamide derivatives typically involves multi-step organic reactions. For example, similar compounds are synthesized via:

- Condensation reactions between substituted amines and carbonyl intermediates (e.g., using 4-methoxyphenyl groups as aryl precursors) .

- Ring-closing strategies for the pyrrolidinone core, often employing reagents like EDCI/HOBt for amide bond formation .

- Protecting group chemistry (e.g., methoxy and methyl groups) to control regioselectivity during substitution .

Key steps include purification via column chromatography and validation by HPLC (>95% purity) .

Q. Q2: How is structural characterization performed for this compound?

Methodological Answer: Structural elucidation relies on:

- Single-crystal X-ray diffraction to determine bond lengths, angles, and stereochemistry (e.g., torsion angles for the pyrrolidinone ring and methoxy groups) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, such as methoxy (-OCH₃) and methyl (-CH₃) groups .

- Mass spectrometry (HRMS) for molecular weight verification and fragmentation pattern analysis .

Advanced Research Questions

Q. Q3: How can researchers investigate structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer: SAR studies require:

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing methoxy with fluorine or halogens) to assess impact on bioactivity .

- In vitro assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate activity with electronic/steric properties of substituents .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities based on substituent interactions with active sites .

Q. Q4: What strategies resolve contradictory data in pharmacological studies (e.g., varying toxicity or efficacy)?

Methodological Answer: Contradictions arise from experimental variables. Mitigation strategies include:

- Standardized protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration <0.1%), and dose ranges .

- Metabolic stability assays : Use liver microsomes to identify metabolite interference .

- Orthogonal validation : Confirm results with alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. Q5: How should researchers design in vitro assays to evaluate this compound’s stability and reactivity?

Methodological Answer: Assay design should incorporate:

- Purity verification : Pre-test compounds via HPLC-MS to rule out degradation products .

- pH and temperature controls : Assess stability in buffers (pH 7.4 for physiological conditions) and at 37°C .

- Reactivity screening : Use thiol-containing reagents (e.g., glutathione) to test for nonspecific covalent binding .

Q. Q6: What computational modeling approaches predict interactions between this compound and biological targets?

Methodological Answer: Computational workflows include:

- Molecular docking : Generate 3D conformers (e.g., using Open Babel) and dock into target structures (PDB IDs) with Schrödinger Suite .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and hydration effects .

- QSAR modeling : Train models on analog datasets to predict physicochemical properties (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.